tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate
Overview
Description
tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate is an organic compound that features a tert-butyl group, a tetrahydronaphthalene moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with tert-butyl carbamate in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated carbamates.
Scientific Research Applications
tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This active amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects. The specific pathways involved depend on the nature of the active amine and its target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Similar structure but with a methyl group instead of the tetrahydronaphthalene moiety.
tert-Butyl (substituted benzamido)phenylcarbamate: Contains a benzamido group instead of the tetrahydronaphthalene moiety.
Uniqueness
tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate is unique due to the presence of the tetrahydronaphthalene moiety, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl N-[2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-11-19-16(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15H,6,8,10-12H2,1-3H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDYEMIBBZAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CCCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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